molecular formula C6H8N2O3S B1452913 6-Methoxypyridine-3-sulfonamide CAS No. 856955-32-3

6-Methoxypyridine-3-sulfonamide

Cat. No. B1452913
CAS RN: 856955-32-3
M. Wt: 188.21 g/mol
InChI Key: RDPYEAKRRIRVQI-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-sulfonamide is a chemical compound with the CAS Number: 856955-32-3 . It has a molecular weight of 188.21 and is typically stored at room temperature . It is a powder in physical form .


Synthesis Analysis

The synthesis of sulfonamides, such as this compound, involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .


Molecular Structure Analysis

The IUPAC name for this compound is 6-methoxy-3-pyridinesulfonamide . The InChI code for this compound is 1S/C6H8N2O3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 188.21 .

Scientific Research Applications

Antibacterial Properties

6-Methoxypyridine-3-sulfonamide, as part of the sulfonamide class, has been researched primarily for its antibacterial properties. Sulfonamides have historically played a significant role in antibacterial therapy, particularly in pediatrics. A variant of this compound, sulfamethoxypyridazine, exhibits properties such as high solubility in urine, good absorption from the gastrointestinal tract, slow urinary excretion, and effective penetration into the spinal fluid, contributing to its antibacterial activity (Ross, Ahrens, & Zaremba, 1957). Furthermore, sulfamethoxypyridazine has been studied for its use in preventing streptococcal infections in patients with a history of rheumatic fever (Lepper, Simon, & Marienfeld, 1957).

Antimicrobial Activity

New derivatives of sulfonamide, including those with a structural basis in this compound, have been synthesized and evaluated for their antimicrobial activities. Studies show that certain derivatives exhibit significant antibacterial activities against common pathogens such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Mohamed, 2007).

Anticancer and Antituberculosis Activities

Research on chalcone-sulfonamide hybrids, which include derivatives of this compound, has demonstrated their potential in anticancer and antituberculosis activities. These compounds have shown remarkable cytotoxic effects against various human cancer cell lines and significant antituberculosis activity, although their selectivity needs further investigation (Castaño et al., 2019).

Detection of Sulfonamide Residues

Methods have been established to detect residues of sulfonamides, including this compound, in food products like chicken and eggs. This is crucial for ensuring food safety and compliance with regulatory standards (Premarathne et al., 2017).

Synthesis and Characterization of New Derivatives

Continued research has led to the synthesis and characterization of new sulfonamide derivatives, including those based on this compound. These derivatives are investigated for their potential in various biochemical processes and as inhibitors of human carbonic anhydrases, which are involved in several biochemical processes (Komshina et al., 2020).

Binding to Serum Proteins

Studies have also explored the binding of sulfonamides, including this compound, to serum proteins. Understanding these interactions is vital for developing drug delivery systems and assessing drug efficacy and safety (Clausen, 1966).

Mechanism of Action

Safety and Hazards

The safety information for 6-Methoxypyridine-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .

properties

IUPAC Name

6-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPYEAKRRIRVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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